Stachyose tetrahydrate
Description
Stachyose hydrate (C₂₄H₄₂O₂₁·xH₂O) is a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), characterized by its α-(1→6)-linked galactose residues, a glucose unit, and a terminal fructose moiety . It is primarily extracted from the roots and rhizomes of Stachys tuberifera (a plant in the Lamiaceae family) and is also found in legumes like soybeans, albeit at lower concentrations (2–4%) .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDBMRUQRXAFOAH-KTDNCYJLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H44O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10094-58-3, 470-55-3 | |
| Record name | Stachyose tetrahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10094-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stachyose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Defatting and Ethanol Reflux Extraction
A foundational method involves defatting dried Stachys tuberifera powder with chloroform to remove lipophilic impurities, followed by ethanol reflux extraction. Key steps include:
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Defatting : 5 g of dried powder is refluxed with 50 mL chloroform at 60°C for 2 hours.
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Solvent Extraction : The defatted residue is refluxed with ethanol (50–70% v/v) at 50–70°C for 30–50 minutes, using a solid-liquid ratio of 1:8–1:12.
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Filtration and Concentration : The supernatant is filtered and concentrated under reduced pressure to obtain a crude stachyose extract.
This method achieves yields of 35–40% but requires optimization of ethanol concentration and temperature to minimize oligosaccharide degradation.
Patent-Based Industrial Extraction (CN1339443A)
A patented industrial-scale method emphasizes purification through chemical additives:
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Raw Material Preparation : Fresh or dried Stachys tuberifera rhizomes are washed, crushed, and soaked in water (5–15× weight).
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Boiling and Centrifugation : The slurry is autoclaved at 100°C for 3–8 hours, followed by centrifugation to remove insoluble residues.
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Chemical Treatment :
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Aluminum Acetate : Added at 1–2% (w/w) to precipitate proteins and polyphenols.
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Oxalic Acid : Introduced at 0.3–3% (w/w) to chelate metal ions and enhance purity.
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Final Processing : The clarified extract is filtered, concentrated via vacuum evaporation, and spray-dried to yield stachyose hydrate powder (purity >90%).
This method prioritizes scalability, with reported yields of 45–50% under optimal conditions.
Advanced Optimization Strategies
Response Surface Methodology (RSM)
A study optimizing stachyose extraction from Stachys floridana (a close relative of S. tuberifera) employed RSM to model interactions between four critical parameters:
| Independent Variable | Symbol | Range | Optimal Value |
|---|---|---|---|
| Extraction Temperature | X₁ | 50–70°C | 60°C |
| Extraction Time | X₂ | 30–50 min | 40 min |
| Ethanol Concentration | X₃ | 50–70% (v/v) | 60% |
| Solid-Liquid Ratio | X₄ | 1:8–1:12 (w/v) | 1:10 |
The quadratic regression model (R² = 0.95) predicted a maximum yield of 47.0% at the central point (60°C, 40 min, 60% ethanol, 1:10 ratio). Validation experiments confirmed the model’s accuracy, with deviations <2%.
Temperature and Time Dynamics
Ethanol Concentration Effects
Chromatographic Purification
Post-extraction purification using an EM Gel OR-PVA column enhances purity to >90%. The stationary phase’s hydrophilic interaction chromatography (HILIC) mechanism preferentially retains stachyose over monosaccharides and disaccharides, enabling high-resolution separation.
Analytical Validation and Quality Control
High-Performance Liquid Chromatography (HPLC)
HPLC with refractive index (RI) detection is the gold standard for quantifying stachyose hydrate. Typical conditions include:
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Column : Hypersil NH₂ (250 × 4.6 mm, 5 µm).
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Mobile Phase : Acetonitrile-water (70:30 v/v) at 1.0 mL/min.
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Retention Times : 6.8 min (sucrose), 8.9 min (raffinose), 12.3 min (stachyose).
A linear calibration curve (y = 1.24x + 0.18, R² = 0.9995) validates the method’s precision across 0.1–10 mg/mL.
Purity Assessment
Challenges and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Stachyose hydrate undergoes several types of chemical reactions, including hydrolysis, oxidation, and enzymatic reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic hydrolysis can break down stachyose into its constituent sugars, including galactose, glucose, and fructose.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize stachyose, leading to the formation of various oxidation products.
Enzymatic Reactions: Enzymes like α-galactosidase can specifically target stachyose, breaking it down into simpler sugars.
Major Products Formed
The major products formed from the hydrolysis of stachyose include galactose, glucose, and fructose. Oxidation reactions can produce a range of oxidized derivatives depending on the specific conditions and reagents used .
Scientific Research Applications
Chemical Composition and Properties
Stachyose hydrate is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. Its molecular formula is with a molecular weight of approximately 666.58 g/mol (anhydrous basis) . The compound is typically found as a white powder and is soluble in water.
Food Industry
Functional Ingredient : Stachyose hydrate serves as a natural sweetener and dietary fiber in food products. It enhances the taste of various items while providing health benefits such as improved digestion and gut health. Its prebiotic properties stimulate beneficial gut bacteria, contributing to overall digestive wellness .
Case Study : Research indicates that incorporating stachyose into baked goods can enhance their nutritional profile without compromising taste. For instance, stachyose-enriched rice bars demonstrated improved sensory attributes and nutritional benefits .
| Food Product | Function | Benefits |
|---|---|---|
| Breads | Sweetener | Enhanced flavor and fiber content |
| Snack Bars | Dietary Fiber | Improved digestion and gut health |
| Beverages | Sweetener | Natural sweetness without calories |
Pharmaceutical Applications
Stachyose hydrate is utilized as an excipient in drug formulations. It helps stabilize active pharmaceutical ingredients (APIs) and enhances their bioavailability. This is particularly important for drugs that require specific conditions for absorption in the gastrointestinal tract .
Case Study : In formulations for oral medications, stachyose has been shown to improve the solubility of poorly soluble drugs, thereby increasing their effectiveness .
| Pharmaceutical Application | Function | Impact |
|---|---|---|
| Oral Drug Formulations | Excipient | Enhanced solubility and stability |
| Nutraceuticals | Bioavailability enhancer | Improved absorption rates |
Cosmetic Industry
In cosmetics, stachyose hydrate acts as a moisturizing agent. It contributes to skin hydration and texture improvement without causing irritation, making it suitable for sensitive skin formulations .
Case Study : A cosmetic composition containing stachyose was developed to enhance moisture retention in skin creams, leading to improved user satisfaction in clinical trials .
| Cosmetic Product | Function | Benefits |
|---|---|---|
| Moisturizers | Hydrating Agent | Improved skin texture and hydration |
| Facial Creams | Skin Conditioner | Non-irritating moisture retention |
Animal Nutrition
Stachyose hydrate is incorporated into animal feed to promote gut health and enhance nutrient absorption. Its prebiotic effects are beneficial for livestock, leading to improved growth rates and overall health .
Case Study : Studies have shown that livestock fed diets supplemented with stachyose exhibit better weight gain and feed conversion ratios compared to control groups .
| Animal Feed Application | Function | Impact on Livestock |
|---|---|---|
| Poultry Feed | Gut Health Promoter | Increased growth rates |
| Swine Feed | Nutrient Absorption Enhancer | Better feed conversion efficiency |
Biotechnology
In biotechnological applications, stachyose hydrate serves as a carbon source in fermentation processes. It is used in the production of biofuels and enzymes, showcasing its versatility beyond traditional uses .
Case Study : Research has demonstrated that using stachyose as a substrate in microbial fermentation can lead to higher yields of desired bioproducts compared to other carbon sources .
| Biotechnology Application | Function | Outcome |
|---|---|---|
| Biofuel Production | Carbon Source | Increased yield of bioethanol |
| Enzyme Production | Fermentation Substrate | Enhanced enzyme activity |
Mechanism of Action
Stachyose hydrate exerts its effects primarily through its role as a carbohydrate source. In the digestive system, it is broken down by α-galactosidase into simpler sugars, which can then be utilized by the body or by gut microbiota. The prebiotic effect of stachyose is attributed to its ability to promote the growth of beneficial bacteria such as Bifidobacteria and Lactobacilli .
Comparison with Similar Compounds
Physicochemical Properties :
- Appearance : White to light brown crystalline powder .
- Molecular Weight : 666.58 g/mol (anhydrous); hydrate forms vary (e.g., tetrahydrate: 738.63 g/mol) .
- Solubility : Highly soluble in water, poorly soluble in organic solvents .
- Sweetness : 20–30% of sucrose’s sweetness .
- Thermal Stability : Melting point 95–105°C; decomposes at 1044.2°C .
Biological Functions :
Stachyose hydrate acts as a prebiotic by selectively promoting the growth of Bifidobacterium spp. and lactic acid bacteria (LAB) in the colon . It enhances the bioavailability of bioactive compounds like genistein by inhibiting intestinal degradation . Additionally, it exhibits dose-dependent anti-cancer activity by inducing apoptosis in colon cancer cells .
Stachyose hydrate shares structural and functional similarities with other RFOs, such as raffinose (trisaccharide) and verbascose (pentasaccharide). Below is a detailed comparison:
Table 1: Comparative Analysis of RFOs
Key Differences :
Structural Complexity: Stachyose (tetrasaccharide) and verbascose (pentasaccharide) have longer galactose chains than raffinose, affecting their fermentability and prebiotic efficacy . Longer chains in stachyose and verbascose may slow hydrolysis in the upper gastrointestinal tract, allowing more intact oligosaccharides to reach the colon .
Functional Efficacy: Stachyose hydrate demonstrates superior LAB proliferation compared to raffinose due to its ability to upregulate α-galactosidase, a key enzyme for RFO metabolism . Raffinose is more readily metabolized by gut microbes but has weaker anti-cancer and anti-inflammatory effects .
Commercial Applications: Stachyose is prioritized in nutraceuticals for its dual role in enhancing probiotic activity and drug bioavailability . Raffinose is widely used in food preservation due to its hygroscopicity and mild sweetness .
In Vitro Studies :
- Stachyose hydrate (60 mg/mL in DMSO) increased LAB cell viability by 40% compared to controls, while raffinose showed a 25% increase under similar conditions .
- Hydrolysis recovery rates for stachyose in enzymatic assays (e.g., α-galactosidase) were 85–90%, surpassing verbascose (70–75%) .
In Vivo Studies :
- In murine models, stachyose supplementation (2 g/kg/day) reduced blood glucose levels by 18% and increased Bifidobacterium populations by 3-fold .
- Raffinose, at equivalent doses, showed negligible effects on glycemic control but improved stool frequency by 50% .
Industrial Relevance :
- Stachyose is costlier to extract ($23,200/500 mg) than raffinose ($15,000/500 mg) due to complex purification from Stachys tuberifera .
Biological Activity
Stachyose hydrate, derived from Stachys tuberifera , is a galacto-oligosaccharide that has garnered attention for its various biological activities. This article explores its properties, biological effects, and potential applications based on current research findings.
Stachyose is a tetrasaccharide composed of two galactose units, one glucose unit, and one fructose unit. Its chemical structure is represented as:
Stachyose hydrate has a melting point of approximately 110 °C and is hygroscopic in nature. It is soluble in water and exhibits optical activity with a specific rotation of in water .
Biological Activities
Prebiotic Effects
Stachyose functions as a prebiotic, promoting the growth of beneficial gut microbiota. Research indicates that it can enhance the production of short-chain fatty acids (SCFAs) during fermentation in the colon, which are crucial for gut health and have anti-inflammatory properties . The fermentation of stachyose leads to increased levels of butyrate, a SCFA that serves as an energy source for colonocytes and plays a role in maintaining intestinal barrier integrity .
Antioxidant Properties
Studies have shown that stachyose exhibits antioxidant activity, which can help mitigate oxidative stress in cells. Antioxidants are vital for protecting cells from damage caused by free radicals, thereby reducing the risk of chronic diseases .
Anti-diabetic Effects
Stachyose has been linked to improved glycemic control. It may inhibit certain enzymes involved in carbohydrate digestion, leading to reduced glucose absorption and lower postprandial blood sugar levels. This property makes it a potential candidate for managing diabetes .
Case Studies
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Gut Health Improvement
A clinical study evaluated the effects of stachyose supplementation on gut microbiota composition in healthy adults. Results indicated a significant increase in beneficial bacteria such as bifidobacteria and lactobacilli, alongside enhanced SCFA production after 4 weeks of daily stachyose intake . -
Diabetes Management
In an experimental model using diabetic rats, administration of stachyose resulted in decreased blood glucose levels and improved insulin sensitivity compared to control groups. The study highlighted stachyose's potential role as a dietary supplement for diabetes management .
Table: Summary of Biological Activities
Q & A
Q. How is stachyose hydrate chemically identified and quantified in plant extracts?
Stachyose hydrate is identified using high-performance liquid chromatography (HPLC) with refractive index detection, as it lacks UV absorbance. Quantification relies on comparison with reference standards, and purity is confirmed via ≥98% HPLC thresholds . Acid hydrolysis (e.g., with dilute HCl) followed by monosaccharide analysis (e.g., D-galactose, D-glucose, D-fructose) validates its structure .
Q. What are the primary extraction methods for stachyose hydrate from Stachys tuberifera?
Extraction typically involves hot water or ethanol precipitation to isolate stachyose from plant tissues. Post-extraction purification steps include ion-exchange chromatography to remove salts and low-molecular-weight contaminants. Yield optimization requires pH and temperature control to prevent degradation, as stachyose is heat-stable but acid-labile .
Q. How does stachyose hydrate function as a prebiotic in vitro?
Stachyose selectively promotes lactic acid bacteria (LAB) proliferation by inducing α-galactosidase production, enabling LAB to hydrolyze stachyose into metabolizable sugars (e.g., galactose, glucose). This activity is confirmed via bacterial growth assays (e.g., OD600 measurements) and metabolite profiling (e.g., SCFA analysis) .
Advanced Research Questions
Q. How can contradictory findings on stachyose’s immunomodulatory effects be reconciled?
In zebrafish studies, stachyose supplementation (1–4 g/kg diet) showed no significant impact on immune genes (IL-6, TNFα) but elevated IL-1 expression non-significantly. Contradictions with other prebiotics (e.g., FOS, MOS) may stem from species-specific gut microbiota, experimental duration, or interactions with dietary components. Controlled microbiota transplantation studies and metagenomic sequencing are recommended to clarify host-microbe interactions .
Q. What experimental designs address stachyose’s dual role as a prebiotic and antinutritional factor (ANF)?
Dose-response studies in animal models (e.g., poultry, fish) are critical. For example, stachyose at >2% in feed reduces nutrient absorption due to indigestibility but at <1% enhances gut health. Balancing these effects requires factorial designs testing stachyose levels against protease or α-galactosidase supplementation to mitigate ANF effects .
Q. What methodologies elucidate stachyose’s impact on the gut-brain axis?
Murine models with fecal microbiota transplantation (FMT) from stachyose-fed donors can isolate microbial contributions to neurobehavioral outcomes. Coupled with LC-MS/MS for neurotransmitter quantification (e.g., serotonin, GABA) and RNA-seq for blood-brain barrier gene expression, this approach links gut metabolites to CNS effects .
Q. How can stachyose’s stability in functional foods be optimized?
Microencapsulation with alginate or chitosan nanoparticles protects stachyose from acidic gastric conditions. Stability testing under simulated digestion (e.g., INFOGEST protocol) and accelerated shelf-life studies (40°C/75% RH) are used to assess encapsulation efficiency and release kinetics .
Q. What mechanisms explain stachyose’s inconsistent antioxidant activity across studies?
In zebrafish, stachyose (4 g/kg diet) non-significantly increased GPx and CAT gene expression but not SOD. Discrepancies with in vitro antioxidant assays (e.g., DPPH scavenging) may arise from bioavailability differences. Isotope tracing (e.g., ¹³C-stachyose) can track metabolite distribution and activation of Nrf2/ARE pathways in vivo .
Methodological Challenges and Future Directions
Q. What are the limitations in current stachyose fermentation studies?
Most in vitro models (e.g., batch cultures) fail to replicate colonic pH gradients or microbial competition. Continuous fermentation systems (e.g., SHIME) with real-time metabolite monitoring are needed to mimic human gut dynamics .
Q. How can novel sources of stachyose be identified sustainably?
Genome mining of understudied plants (e.g., Stachys sieboldii) and CRISPR-based metabolic engineering in yeast are promising strategies. Comparative transcriptomics of high- and low-stachyose cultivars can pinpoint biosynthesis genes (e.g., raffinose synthase) for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
